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Compound of Interest

Compound Name: lloperidone metabolite P88-d3

Cat. No.: B12372553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of lloperidone P88-d3, a key deuterated
metabolite of the atypical antipsychotic lloperidone. This document consolidates essential
information on its commercial availability, physicochemical properties, pharmacology, and
relevant experimental protocols to support research and development activities.

Commercial Availability and Physicochemical
Properties

lloperidone P88-d3, also known as Hydroxy lloperidone-d3, is commercially available from
several specialized chemical suppliers. It is primarily utilized as an internal standard in
pharmacokinetic and metabolic studies of lloperidone due to its isotopic labeling.

Table 1: Commercial Suppliers of lloperidone P88-d3
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Supplier Product Name Catalog Number (Example)
Acanthus Research lloperidone P88-D3 ILO-16-004

o lloperidone-13C-d3 Metabolite "
Clinivex Not specified

P88

Daicel Pharma Standards lloperidone P88 D3 DCTI-A-419

) o lloperidone-13C-d3 Metabolite -
Simson Pharma Limited P8 Not specified

lloperidone metabolite Hydroxy
MedChemExpress ) HY-G0003S1
lloperidone-d3

Table 2: Physicochemical Properties of lloperidone P88-d3

Property Value

Molecular Formula C24H26D3FN204

Molecular Weight Approximately 431.5 g/mol

Appearance Typically an off-white solid

Parent Drug lloperidone

Metabolic Relationship Deuterated active metabolite of lloperidone
Primary Use Internal standard for quantitative analysis

Pharmacology and Mechanism of Action

lloperidone, the parent compound of P88, is an atypical antipsychotic agent. Its therapeutic
effects are believed to be mediated through a combination of antagonist activities at dopamine
D2 and serotonin 5-HT2A receptors. The metabolite P88 is an active metabolite and exhibits a
receptor binding profile that is comparable to the parent drug, suggesting it likely contributes to
the overall clinical profile of lloperidone.

Receptor Binding Affinities
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The following table summarizes the receptor binding affinities (Ki and pKi values) for
lloperidone and its active metabolite, P88. This data is crucial for understanding the
pharmacological profile and potential off-target effects.

Table 3: Receptor Binding Affinities (Ki/pKi) of lloperidone and Metabolite P88

Receptor lloperidone (Ki, nM) lloperidone (pKi) P88 (pKi)
Dopamine D2A 6.3[1] 7.53[2] 7.80[1]
Dopamine D3 7.1[3] 8.59[2]

Dopamine D4 25[3]

Serotonin 5-HT2A 5.6[3] - 9.56[1]
Serotonin 5-HT6 43[1] 7.11]2]

Serotonin 5-HT7 22[1]

Serotonin 5-HT1A 168[1] 7.69[2]

Adrenergic al 0.36[1] - 8.08[1]
Adrenergic a2C - 7.83[2] 7.79[1]

Note: A lower Ki value indicates a higher binding affinity. pKi is the negative logarithm of the Ki
value. Data for P88 is more limited in the public domain.

Signaling Pathway

The primary mechanism of action of lloperidone and its active metabolite P88 involves the
modulation of dopaminergic and serotonergic signaling pathways in the central nervous
system. As antagonists, they block the binding of dopamine and serotonin to their respective
receptors, which is thought to alleviate the symptoms of schizophrenia.[4][5]
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lloperidone's antagonist action on D2 and 5-HT2A receptors.

Metabolism and Pharmacokinetics

lloperidone is extensively metabolized in the liver, primarily through three major pathways:
carbonyl reduction to its active metabolite P88, CYP2D6-mediated hydroxylation to P95, and

CYP3A4-mediated O-demethylation.[1][3]

lloperidone

Carbonyl Reductake YP2D6 CYP3A4

P88 (Hydroxy lloperidone)
Active Metabolite
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Major metabolic pathways of lloperidone.

Table 4: Pharmacokinetic Parameters of lloperidone and its Metabolites (in CYP2D6 Extensive

Metabolizers)

Parameter lloperidone P88

P95

Elimination Half-life

18 hours[3]
(tv2)

26 hours[3]

23 hours[3]

Time to Peak (Tmax) 2-4 hours|[3]

Apparent Clearance

47-102 L/h[3]
(CL/F)

Protein Binding ~95%[3] ~95%(3]

~95%[3]

Experimental Protocols

Representative Synthesis of lloperidone P88-d3

A specific, detailed synthesis protocol for lloperidone P88-d3 is not

readily available in the

public domain, likely due to its proprietary nature. However, a plausible synthetic route can be

devised based on the known synthesis of lloperidone and standard organic chemistry

techniques for carbonyl reduction and deuteration.

Reaction Scheme:

lloperidone can be reduced to P88 using a deuterated reducing agent. A common method for

such a transformation is the use of sodium borodeuteride (NaBDa).
Materials:

« lloperidone

e Sodium borodeuteride (NaBDa4)

o Methanol (MeOH)

© 2025 BenchChem. All rights reserved. 5/11

Tech Support


https://www.benchchem.com/product/b12372553?utm_src=pdf-body-img
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.neuroquantology.com/open-access/BIOANLYSIS+OF+ILOPERIDONE+IN+HUMAN+PLASMA+BY+USING+LC-MS%252FMS+WITH++ELECTRO+SPRAY+IONISATION+TECHNIQUE+AS+INTERFACE_10528/?download=true
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH4Cl)
Anhydrous magnesium sulfate (MgSQOa)

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Dissolution: Dissolve lloperidone in a suitable solvent such as a mixture of methanol and
dichloromethane at room temperature under an inert atmosphere (e.g., nitrogen or argon).

Reduction: Cool the solution in an ice bath (0 °C). Add sodium borodeuteride (NaBDa)
portion-wise to the stirred solution. The use of a deuterated reducing agent will introduce the
deuterium atom at the benzylic position upon reduction of the ketone.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is
consumed.

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow
addition of saturated aqueous ammonium chloride solution at 0 °C.

Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer
with dichloromethane. Combine the organic layers.

Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate,
filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification: Purify the crude lloperidone P88-d3 by silica gel column chromatography using
an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure
product.

Characterization: Confirm the structure and isotopic incorporation of the final product using
techniques such as *H NMR, 3C NMR, and high-resolution mass spectrometry (HRMS).
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Quantitative Analysis of lloperidone and Metabolites in
Plasma by LC-MS/MS

This protocol outlines a typical workflow for the simultaneous quantification of lloperidone, P88,
and P95 in plasma samples using lloperidone P88-d3 as an internal standard.
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Workflow for quantitative analysis of lloperidone and metabolites.
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Instrumentation:

e A high-performance liquid chromatography (HPLC) or ultra-performance liquid
chromatography (UPLC) system.

e Atriple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:

e Sample Preparation:

[e]

To 100 pL of plasma sample, add a known concentration of the internal standard,
lloperidone P88-d3.

[e]

Precipitate the plasma proteins by adding a suitable organic solvent (e.g., acetonitrile),
followed by vortexing.

[e]

Centrifuge the samples to pellet the precipitated proteins.

o

Transfer the supernatant to a clean tube or a 96-well plate for analysis.
e LC Separation:
o Inject an aliquot of the prepared sample onto a reverse-phase C18 column.

o Use a gradient elution with a mobile phase consisting of an aqueous component (e.g.,
ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) to
separate the analytes.

e MS/MS Detection:
o Perform detection using the mass spectrometer in positive ion mode.

o Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion
transitions for lloperidone, P88, P95, and the internal standard, lloperidone P88-d3.

¢ Quantification:

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Construct a calibration curve by plotting the peak area ratio of the analyte to the internal
standard against the analyte concentration in spiked plasma standards.

o Determine the concentrations of lloperidone, P88, and P95 in the unknown samples by
interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of lloperidone P88-d3 for research
purposes. For specific applications, further optimization of the described protocols may be
necessary. Always refer to the latest scientific literature and supplier documentation for the
most accurate and up-to-date information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. bioengineer.org [bioengineer.org]

2. CN103319472A - Preparation method of iloperidone - Google Patents
[patents.google.com]

3. neuroquantology.com [neuroquantology.com]

4. researchgate.net [researchgate.net]

5. WO2012063269A2 - Process for preparing iloperidone - Google Patents
[patents.google.com]

To cite this document: BenchChem. [A Comprehensive Technical Guide to lloperidone P88-
d3 for the Research Professional]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12372553#commercial-availability-of-iloperidone-
p88-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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